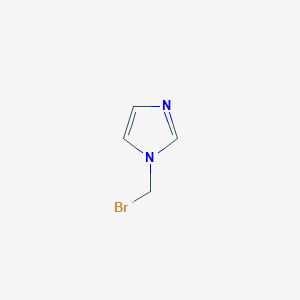
1-(Bromomethyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1H-imidazole is an organic compound featuring a bromomethyl group attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1H-imidazole can be synthesized through the bromination of 1-methylimidazole. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other functional groups.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH). These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products:
Nucleophilic Substitution: Products include azidoimidazole, cyanoimidazole, and thioimidazole derivatives.
Oxidation and Reduction: Products vary depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Bromomethyl)-1H-imidazole has diverse applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the modification of biomolecules and the development of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1H-imidazole primarily involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. This reactivity is exploited in various synthetic and biological applications .
Comparaison Avec Des Composés Similaires
1-Methylimidazole: Lacks the bromomethyl group, making it less reactive towards nucleophiles.
2-Bromomethylimidazole: Similar structure but with the bromomethyl group at a different position, leading to different reactivity and applications.
1-(Chloromethyl)-1H-imidazole: Similar reactivity but with a chloromethyl group instead of a bromomethyl group, resulting in different reaction kinetics and conditions.
Uniqueness: 1-(Bromomethyl)-1H-imidazole is unique due to its specific reactivity profile, making it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry.
Propriétés
Numéro CAS |
89149-89-3 |
|---|---|
Formule moléculaire |
C4H5BrN2 |
Poids moléculaire |
161.00 g/mol |
Nom IUPAC |
1-(bromomethyl)imidazole |
InChI |
InChI=1S/C4H5BrN2/c5-3-7-2-1-6-4-7/h1-2,4H,3H2 |
Clé InChI |
QMEYRNMNVAARRN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=N1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




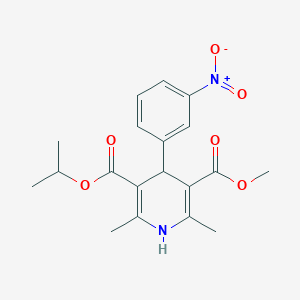
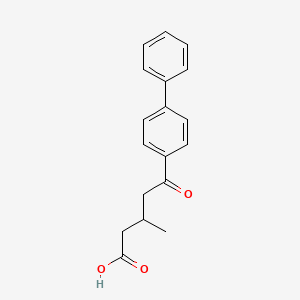

![1,3-Dihydronaphtho[1,2-c]furan-1-ol](/img/structure/B14142390.png)
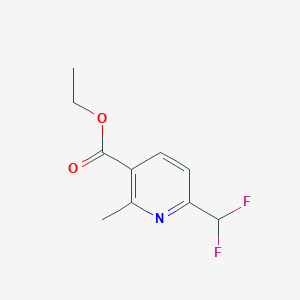
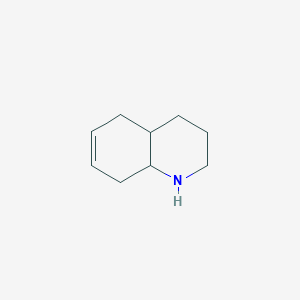

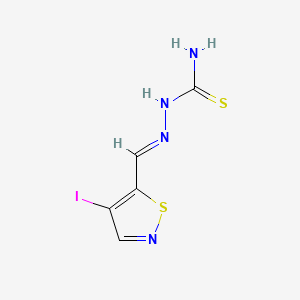
![5-chloro-2-[2-(dimethylamino)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14142425.png)
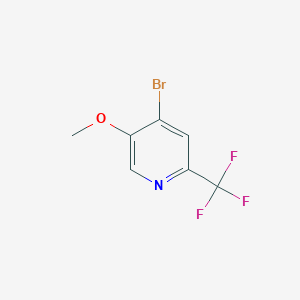
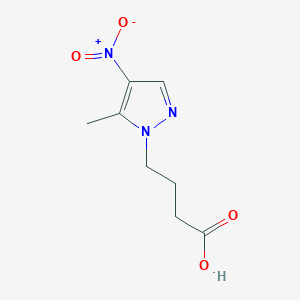
silane](/img/structure/B14142436.png)
